(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the triazole ring might participate in click reactions, and the piperazine ring could potentially undergo substitutions or ring-opening reactions .Scientific Research Applications
Antimicrobial Activity
- Triazole derivatives, including those with piperazine moieties, have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Synthesis Methodology
- A catalyst- and solvent-free synthesis approach for triazole derivatives was developed, demonstrating an efficient method for the regioselective synthesis of these compounds. This research provides valuable insights into green chemistry techniques for synthesizing triazole-related compounds, potentially including the specified compound (Moreno-Fuquen et al., 2019).
Potential Therapeutic Uses
- Novel triazin-6-yl derivatives, similar in some respects to the specified compound, were synthesized and evaluated for their anticonvulsant activities. The study found one compound to be particularly potent, suggesting that similar structural motifs could be explored for therapeutic applications in treating conditions such as epilepsy (Malik & Khan, 2014).
Fluorescent Logic Gates
- Research into compounds incorporating piperazine and naphthalimide demonstrated their use as fluorescent logic gates, which could be reconfigured by altering solvent polarity. Such compounds, including those with similar structural elements, may have applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , suggesting that this compound might also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets to modulate these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be speculated that this compound might affect multiple biochemical pathways.
Result of Action
Based on the biological activities associated with indole derivatives , it can be speculated that this compound might have a wide range of molecular and cellular effects.
properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-29-15-6-4-5-14(13-15)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODVOREMKLHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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